2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole
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Overview
Description
2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a benzimidazole core linked to a furan ring through an oxadiazole-thioether bridge, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an appropriate base, followed by cyclization.
Thioether linkage formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Coupling with benzimidazole: The final step involves coupling the thioether-linked oxadiazole with a benzimidazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole
- 2-({[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole
- 2-({[5-(2-phenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole
Uniqueness
Compared to similar compounds, 2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole stands out due to the presence of the furan ring, which can impart unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(furan-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c1-2-5-10-9(4-1)15-12(16-10)8-21-14-18-17-13(20-14)11-6-3-7-19-11/h1-7H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWPSYCVYIBJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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